2-Pyridinecarboxaldehyde, 4-(trifluoromethoxy)-
Description
The exact mass of the compound 2-Pyridinecarboxaldehyde, 4-(trifluoromethoxy)- is 191.01941286 g/mol and the complexity rating of the compound is 183. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
4-(trifluoromethoxy)pyridine-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2/c8-7(9,10)13-6-1-2-11-5(3-6)4-12/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSYNIALDPKFCCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1OC(F)(F)F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201241277 | |
| Record name | 2-Pyridinecarboxaldehyde, 4-(trifluoromethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201241277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1315362-91-4 | |
| Record name | 2-Pyridinecarboxaldehyde, 4-(trifluoromethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1315362-91-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridinecarboxaldehyde, 4-(trifluoromethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201241277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization of 2 Pyridinecarboxaldehyde, 4 Trifluoromethoxy in Contemporary Organic Chemistry
Significance of Pyridinecarboxaldehydes as Synthons in Organic Synthesis
Pyridinecarboxaldehydes are a class of heterocyclic aldehydes that serve as highly versatile synthons, or synthetic building blocks, in organic chemistry. Their utility stems from the dual reactivity of the pyridine (B92270) ring and the aldehyde group. pharmaguideline.comwikipedia.org The electronegative nitrogen atom in the pyridine ring influences its aromaticity and reactivity, making it susceptible to nucleophilic attack at the 2- and 4-positions. wikipedia.orggcwgandhinagar.com
The aldehyde functional group is one of the most useful in synthesis, participating in a wide array of chemical transformations. These include:
Nucleophilic Addition: The aldehyde's electrophilic carbonyl carbon readily reacts with nucleophiles.
Condensation Reactions: They are key substrates in reactions like the Knoevenagel and aldol (B89426) condensations. sigmaaldrich.com
Reductive Amination: Forming C-N bonds, a cornerstone of many syntheses.
Wittig Reaction: Converting the aldehyde into an alkene.
Specifically, 2-pyridinecarboxaldehyde (B72084) and its derivatives have been employed in the synthesis of Schiff bases, ligands for metal complexes, and as precursors for more complex heterocyclic systems. sigmaaldrich.comresearchgate.net They are recognized as powerful reagents for the site-selective modification of protein N-termini, a critical technique in producing homogeneous bioconjugates for therapeutic and diagnostic applications. acs.org The pyridine nitrogen can act as a ligand, coordinating to metal centers, which can influence the reactivity of the aldehyde or be used to construct complex supramolecular structures. researchgate.net
Strategic Importance of Fluorinated Heterocycles in Chemical Research
The introduction of fluorine atoms or fluorine-containing groups into heterocyclic molecules is a cornerstone strategy in modern medicinal chemistry and materials science. tandfonline.comrsc.org Heterocyclic moieties are present in approximately 85% of all biologically active compounds. tandfonline.com When combined with fluorine, the resulting fluorinated heterocycles often exhibit enhanced properties. tandfonline.com
The trifluoromethoxy group (-OCF3), as seen in 2-Pyridinecarboxaldehyde, 4-(trifluoromethoxy)-, is of particular importance. It possesses a unique combination of properties:
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -OCF3 group highly resistant to metabolic degradation, which can improve a drug's half-life. tandfonline.commdpi.com
Lipophilicity: The -OCF3 group is highly lipophilic, which can enhance a molecule's ability to permeate cell membranes and improve its bioavailability. mdpi.combohrium.com
Electronic Effects: As a strong electron-withdrawing group, it can significantly alter the electronic properties of the aromatic ring it is attached to, thereby modulating the pKa of nearby functional groups and influencing binding interactions with biological targets. mdpi.com
Bioisosterism: The trifluoromethyl group (-CF3) is often used as a bioisostere for chlorine or methyl groups to fine-tune steric and electronic properties. wikipedia.org The trifluoromethoxy group provides another powerful option for molecular modification in drug design. mdpi.com
Overview of Academic Research Trajectories for 2-Pyridinecarboxaldehyde Derivatives
Research involving 2-pyridinecarboxaldehyde derivatives has followed several significant trajectories, reflecting their versatility as synthetic intermediates. A major area of focus has been in medicinal chemistry, where these compounds are used to create novel therapeutic agents. For instance, various substituted pyridine-2-carboxaldehyde thiosemicarbazones have been synthesized and evaluated for their antineoplastic (anti-cancer) activity. nih.gov These studies often involve multi-step syntheses where the aldehyde is generated from a picoline precursor and then condensed with another molecule to build the final active compound. nih.gov
Another prominent research avenue is in the development of bioconjugation technologies. As mentioned, 2-pyridinecarboxaldehydes are key reagents for modifying the N-termini of proteins. acs.org Research in this area focuses on understanding the reaction mechanisms and designing new derivatives with faster reaction rates and more stable linkages to improve the efficiency and applicability of this technology. acs.org
Furthermore, the ability of the pyridine nitrogen to act as a ligand has led to extensive research in coordination chemistry. 2-Pyridinecarboxaldehyde and its derivatives are used to synthesize ligands for creating metal complexes with interesting catalytic or photophysical properties. researchgate.net These complexes have been investigated for applications ranging from catalysis to materials science. The derivatization of the aldehyde group, for example, into an imine, provides a route to multidentate ligands capable of forming stable complexes with a variety of metals. researchgate.net Studies have also explored the synthesis of hydrazone derivatives of 2-pyridinecarboxaldehyde, which can act as molecular switches, changing their configuration in response to stimuli like UV light. researchgate.net
Synthetic Methodologies for 2 Pyridinecarboxaldehyde, 4 Trifluoromethoxy
Retrosynthetic Analysis and Precursor Identification for 4-(Trifluoromethoxy)pyridine (B13149640) Architectures
A retrosynthetic analysis of the target molecule suggests two primary bond disconnections. The first is the oxidation of the aldehyde group, leading back to a more stable precursor such as a methyl or hydroxymethyl group at the 2-position. The second, more complex disconnection involves the formation of the C-O bond of the trifluoromethoxy group.
This analysis identifies 2-methyl-4-(trifluoromethoxy)pyridine as a key late-stage intermediate. Further deconstruction of this intermediate points towards 4-hydroxy-2-methylpyridine (B44544) as a plausible starting material. The trifluoromethoxy group is not typically installed through direct, single-step C-H activation due to the electronic properties of the pyridine (B92270) ring. researchgate.netnih.gov Instead, its synthesis generally proceeds from a hydroxyl-substituted precursor. A known general method for synthesizing (trifluoromethoxy)pyridines involves a multi-step sequence starting from the corresponding hydroxypyridine. researchgate.net This process includes conversion to a chlorothionoformate, followed by chlorination and subsequent fluorination. researchgate.net
Therefore, the primary precursors for the 4-(trifluoromethoxy)pyridine architecture are identified as appropriately substituted hydroxypyridines.
Table 1: Key Precursors in the Retrosynthesis of 2-Pyridinecarboxaldehyde (B72084), 4-(trifluoromethoxy)-
| Precursor Name | Chemical Structure | Role in Synthesis |
|---|---|---|
| 2-Methyl-4-(trifluoromethoxy)pyridine | C₇H₆F₃N | Direct precursor to the target aldehyde via oxidation. |
| 4-Hydroxy-2-methylpyridine | C₆H₇NO | Starting material for the introduction of the trifluoromethoxy group. |
Targeted Synthetic Pathways to 2-Pyridinecarboxaldehyde, 4-(trifluoromethoxy)-
Based on the retrosynthetic analysis, targeted pathways can be designed. These routes can be categorized as direct functionalization, which is often challenging, and multi-step strategies, which offer greater control and predictability.
Direct C-H functionalization to introduce an aldehyde or a trifluoromethoxy group onto an existing pyridine core is a synthetically desirable but formidable challenge. The inherent electronic properties of the pyridine ring typically direct electrophilic substitutions to the 3- and 5-positions, while nucleophilic and radical substitutions favor the 2-, 4-, and 6-positions. researchgate.net
Strategies to overcome these regioselectivity issues often involve temporary dearomatization of the pyridine ring to create more reactive intermediates, which can then be functionalized. nih.govuni-muenster.de For instance, methods have been developed for the site-selective introduction of difluoromethyl and trifluoromethylthio groups at the C3-position of pyridines through the generation of nucleophilic dihydropyridine (B1217469) intermediates. uni-muenster.denih.gov While no specific methods for the direct C-H trifluoromethoxylation or C-H formylation at the desired positions of the unsubstituted 4-(trifluoromethoxy)pyridine have been widely reported, these advanced strategies highlight a potential area for future research.
Multi-step pathways provide a more reliable and established route to 2-Pyridinecarboxaldehyde, 4-(trifluoromethoxy)-. A convergent strategy, where separately prepared fragments are combined, is highly effective.
A practical and documented approach for creating the trifluoromethoxy moiety involves a three-step sequence from a hydroxypyridine precursor. researchgate.net This sequence can be integrated into a linear synthesis starting from 4-hydroxy-2-methylpyridine:
Thiocarbonyl Formation: Reaction of 4-hydroxy-2-methylpyridine with thiophosgene (B130339) to form the corresponding O-pyridyl chlorothionoformate.
Chlorination: Conversion of the thiocarbonyl intermediate into a trichloromethoxy group.
Fluorination: Exchange of chlorine for fluorine atoms using a fluorinating agent like antimony trifluoride (SbF₃) with a catalytic amount of antimony pentachloride (SbCl₅) to yield 2-methyl-4-(trifluoromethoxy)pyridine. researchgate.net
Oxidation: The final step is the selective oxidation of the methyl group at the 2-position to an aldehyde, yielding the target compound.
This linear, multi-step approach offers high control over the introduction of each functional group, ensuring the desired isomeric purity of the final product.
Catalytic Oxidation and Reduction Strategies in Pyridinecarboxaldehyde Synthesis
The conversion of a precursor like 2-methyl-4-(trifluoromethoxy)pyridine into the target aldehyde is a critical step that can be achieved through various catalytic oxidation methods. The choice of catalyst is crucial to ensure high selectivity for the aldehyde without over-oxidation to the carboxylic acid.
Common strategies for synthesizing pyridinecarboxaldehydes include the vapor-phase oxidation of methylpyridines over metal oxide catalysts, such as those based on vanadium. ect-journal.kz Other effective methods include the use of manganese dioxide (MnO₂) for the oxidation of the corresponding pyridyl carbinol (pyridinemethanol). allindianpatents.com A more modern and milder approach involves using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst in conjunction with a stoichiometric oxidant like sodium hypochlorite. google.com This system is known for its high selectivity in converting primary alcohols to aldehydes under gentle conditions. google.com
Alternatively, the aldehyde can be obtained via the reduction of a pyridinecarboxylic acid derivative (e.g., an ester or acid chloride). This approach is less common for large-scale synthesis but can be useful in a laboratory setting.
Table 2: Catalytic Systems for the Synthesis of Pyridinecarboxaldehydes
| Precursor Functional Group | Catalytic System | Typical Conditions | Product | Reference |
|---|---|---|---|---|
| Methyl (-CH₃) | Vanadium Oxide (V₂O₅) based | Vapor phase, high temperature (350-450 °C) | Aldehyde | ect-journal.kz |
| Alcohol (-CH₂OH) | Manganese Dioxide (MnO₂) | Reflux in an inert solvent (e.g., chloroform) | Aldehyde | allindianpatents.com |
| Alcohol (-CH₂OH) | TEMPO / NaOCl | Biphasic system (e.g., CH₂Cl₂/H₂O), 0-25 °C | Aldehyde | google.com |
Green Chemistry Principles and Sustainable Synthetic Routes for Pyridine Derivatives
Applying green chemistry principles to the synthesis of pyridine derivatives is an area of growing importance, aiming to reduce environmental impact and improve safety. ijarsct.co.innih.gov For the synthesis of 2-Pyridinecarboxaldehyde, 4-(trifluoromethoxy)-, several green strategies could be implemented. researchgate.net
Microwave-Assisted Synthesis: Utilizing microwave irradiation can dramatically reduce reaction times and often leads to higher product purity with fewer by-products. ijarsct.co.innih.gov
Solvent Selection: Replacing hazardous solvents like chlorinated hydrocarbons with more environmentally benign alternatives (e.g., water, ethanol, or supercritical CO₂) is a key objective. In some cases, solvent-free reactions can be achieved through techniques like mechanochemistry. ijarsct.co.inresearchgate.net
Catalysis: Employing recyclable and non-toxic catalysts can improve the sustainability of the process. One-pot multicomponent reactions are particularly advantageous as they reduce the number of workup and purification steps, saving time, energy, and materials. nih.gov
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a fundamental principle of green chemistry.
Table 3: Application of Green Chemistry Principles to Pyridine Synthesis
| Green Chemistry Principle | Potential Application in Synthesis | Benefit |
|---|---|---|
| Energy Efficiency | Microwave-assisted oxidation of the methyl group. | Reduced reaction time, lower energy consumption. nih.gov |
| Use of Safer Solvents | Performing hydrolysis or oxidation steps in water. | Reduced toxicity and environmental impact. researchgate.net |
| Catalysis | Employing heterogeneous catalysts for oxidation that can be filtered and reused. | Reduced waste, lower cost. acs.org |
| Atom Economy | Designing one-pot procedures that combine multiple steps without isolating intermediates. | Increased efficiency, less solvent waste. nih.gov |
Optimization of Reaction Conditions and Yields for Academic Syntheses
Optimizing reaction conditions is essential to maximize product yield and purity, particularly in an academic or research setting. For the final oxidation step to produce 2-Pyridinecarboxaldehyde, 4-(trifluoromethoxy)-, a systematic variation of parameters would be undertaken. Key variables include the choice of oxidant and catalyst, their respective concentrations, reaction temperature, and time. nih.gov
For example, when optimizing a TEMPO-catalyzed oxidation of 2-(hydroxymethyl)-4-(trifluoromethoxy)pyridine, one might systematically vary the equivalents of the primary oxidant (e.g., NaOCl), the loading of the TEMPO catalyst, and the reaction temperature to find the ideal balance that maximizes the yield of the desired aldehyde while minimizing the formation of the over-oxidized carboxylic acid by-product.
Table 4: Hypothetical Optimization of the Oxidation of 2-(Hydroxymethyl)-4-(trifluoromethoxy)pyridine
| Entry | Oxidant (Equivalents) | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield of Aldehyde (%) |
|---|---|---|---|---|---|
| 1 | 1.1 | 1 | 0 | 2 | 75 |
| 2 | 1.5 | 1 | 0 | 2 | 88 |
| 3 | 2.0 | 1 | 0 | 2 | 85 (with 5% acid) |
| 4 | 1.5 | 5 | 0 | 1 | 92 |
This iterative process of optimization is fundamental to developing a robust and efficient synthetic protocol.
Chemical Reactivity and Mechanistic Investigations of 2 Pyridinecarboxaldehyde, 4 Trifluoromethoxy
Reactions of the Aldehyde Moiety
The aldehyde group is a primary site of reactivity in 2-Pyridinecarboxaldehyde (B72084), 4-(trifluoromethoxy)-, readily undergoing a variety of transformations typical of aromatic aldehydes.
The electrophilic carbon atom of the formyl group is susceptible to attack by nucleophiles. A prominent example of this reactivity is the condensation reaction with primary amines to form Schiff bases (imines). This reaction is fundamental in the synthesis of various ligands for coordination chemistry. wikipedia.orgresearchgate.net The general reaction involves the initial nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to yield the C=N double bond. The electron-withdrawing nature of the 4-(trifluoromethoxy)-substituted pyridine (B92270) ring can influence the electrophilicity of the aldehyde, potentially affecting reaction rates. nih.gov
These Schiff bases, derived from pyridinecarboxaldehydes, are valuable precursors for creating complexes with metal ions. nih.gov The formation of such bases and their subsequent metal complexes can be monitored by spectroscopic methods like IR and NMR. nih.govresearchgate.net For instance, the disappearance of the C=O stretching vibration and the appearance of a C=N stretching band in the IR spectrum are indicative of Schiff base formation. researchgate.net
A related and powerful multicomponent transformation is the Petasis borono-Mannich (PBM) reaction. wikipedia.org This reaction couples an amine, a carbonyl compound (like 2-Pyridinecarboxaldehyde, 4-(trifluoromethoxy)-), and a vinyl- or aryl-boronic acid to produce substituted amines. wikipedia.org Studies on various 2-pyridinecarbaldehyde derivatives have shown that this reaction can proceed under mild, catalyst-free conditions to afford a wide range of amines adjacent to the heteroaromatic ring. clockss.orgacs.org The reaction is believed to proceed through the formation of an iminium ion intermediate, which then reacts with the organoboronic acid.
Table 1: Examples of Petasis Reactions with 2-Pyridinecarboxaldehyde Derivatives This table is illustrative of the Petasis reaction's scope with related compounds, as specific data for the 4-(trifluoromethoxy) derivative is not detailed in the provided search results.
| Aldehyde Derivative | Amine | Boronic Acid | Product Yield | Reference |
| 2-Pyridinecarboxaldehyde | Dibenzylamine | Vinylboronic acid | >98% | clockss.org |
| 4-Chloro-2-pyridinecarboxaldehyde | Dibenzylamine | Vinylboronic acid | 74% | clockss.org |
| 4-(Dimethylamino)-2-pyridinecarboxaldehyde | Dibenzylamine | Vinylboronic acid | 35% | clockss.org |
The formyl group of 2-Pyridinecarboxaldehyde, 4-(trifluoromethoxy)- can be oxidized to the corresponding carboxylic acid or reduced to a primary alcohol.
Oxidation: Pyridine aldehydes are typically prepared by the oxidation of the corresponding methyl- or hydroxymethylpyridines. wikipedia.org Conversely, the aldehyde can be further oxidized to a carboxylic acid. While specific oxidizing agents for the 4-(trifluoromethoxy)- derivative are not detailed in the provided search results, general methods for aldehyde oxidation, such as using potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), are well-established in organic chemistry. The oxidation of 2-pyridinecarboxaldehyde can also lead to the formation of pyridine-2-carbaldehyde N-oxide if the pyridine nitrogen is oxidized concurrently or in a preceding step. morressier.com
Reduction: The reduction of the aldehyde group to a primary alcohol, 4-(trifluoromethoxy)pyridin-2-yl)methanol, can be achieved using various reducing agents. Common laboratory reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.com These reagents deliver a hydride ion to the electrophilic carbonyl carbon, and subsequent workup with a proton source yields the alcohol. youtube.com Sodium borohydride is a milder reagent and is often preferred for its selectivity, as it typically does not reduce other functional groups like esters or amides.
Beyond the Petasis reaction discussed earlier, the aldehyde functionality is a key participant in other crucial carbon-carbon bond-forming reactions.
Aldol (B89426) Reaction: The aldol reaction provides a powerful method for forming carbon-carbon bonds. digitellinc.com In a base-catalyzed reaction, an enolate ion (generated from a ketone or another aldehyde with α-hydrogens) acts as a nucleophile, attacking the carbonyl carbon of an aldehyde. Studies on 2-pyridinecarboxaldehyde have shown that its reaction with the sodium enolate of acetophenone (B1666503) can lead to tandem aldol-Michael reactions, yielding conjugate addition products. digitellinc.com This unusual reactivity, compared to benzaldehyde, is attributed to the lower LUMO energy of the initially formed condensation product, which makes it susceptible to a second nucleophilic attack. digitellinc.com This suggests that 2-Pyridinecarboxaldehyde, 4-(trifluoromethoxy)- would likely exhibit similar reactivity, potentially influenced by the electronic effects of the trifluoromethoxy group.
Petasis Reaction: As mentioned in section 3.1.1, the Petasis reaction is a significant carbon-carbon bond-forming reaction. It is highly valued for its ability to construct complex amine structures in a single step from three readily available components. nih.govnih.gov The reaction's efficiency with 2-pyridinecarboxaldehyde derivatives highlights its utility for functionalizing the position adjacent to the pyridine nitrogen. clockss.org The reaction tolerates a wide range of functional groups and can be performed under relatively mild conditions. nih.gov
Transformations Involving the Pyridine Ring
The pyridine ring, being an electron-deficient aromatic system, has a distinct reactivity pattern compared to benzene.
Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is activated towards nucleophilic attack, particularly at the 2- and 4-positions (ortho and para to the nitrogen atom). stackexchange.comechemi.com This is because the electronegative nitrogen atom can stabilize the negative charge in the intermediate (Meisenheimer complex) formed during the attack. stackexchange.comechemi.com In 2-Pyridinecarboxaldehyde, 4-(trifluoromethoxy)-, the 2-position is occupied by the aldehyde group. The 4-position, bearing the trifluoromethoxy group, and the 6-position are the primary sites for potential nucleophilic substitution, assuming a suitable leaving group is present. The trifluoromethoxy group is a strong electron-withdrawing group, which would further activate the ring towards nucleophilic attack. While the trifluoromethoxy group itself is generally stable, under certain conditions with potent nucleophiles, its displacement could be possible. mdpi.com
Electrophilic Aromatic Substitution (SEAr): In contrast, the pyridine ring is strongly deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom. wikipedia.orgyoutube.com Reactions typically require harsh conditions, and substitution, when it occurs, is directed to the 3- and 5-positions. quimicaorganica.orgaklectures.com The nitrogen atom is also basic and can be protonated or coordinate to Lewis acids under typical SEAr conditions, further deactivating the ring. wikipedia.org For 2-Pyridinecarboxaldehyde, 4-(trifluoromethoxy)-, both the aldehyde and the trifluoromethoxy groups are deactivating. Therefore, electrophilic substitution on this molecule would be exceedingly difficult and would be expected to occur at the 3- or 5-positions if forced.
Reactivity and Stability of the Trifluoromethoxy Group under Various Conditions
The trifluoromethoxy (OCF₃) group is known for its high stability. mdpi.comresearchgate.net It is generally considered inert under many reaction conditions, including heating and exposure to acidic or basic media. mdpi.comresearchgate.net This stability is a key reason for its increasing use in medicinal and agrochemical chemistry. mdpi.com
The high stability of the C-O bond in the trifluoromethoxy group is attributed to the strong electron-withdrawing effect of the three fluorine atoms, which strengthens the bond to the aromatic ring. While the trifluoromethyl (CF₃) group can be susceptible to hydrolysis under certain basic conditions, the trifluoromethoxy group is significantly more robust. acs.org Studies comparing various fluorine-containing substituents have shown that the trifluoromethoxy group is among the most stable. mdpi.comresearchgate.net However, when attached to a highly electron-deficient ring system, nucleophilic displacement of the trifluoromethoxy group can occur, although this typically requires forcing conditions. mdpi.com
Influence of Substituent Effects on Reaction Mechanisms and Selectivity
The reactivity and selectivity of 2-pyridinecarboxaldehyde are significantly influenced by the nature and position of substituents on the pyridine ring. The introduction of a 4-(trifluoromethoxy) group creates a unique electronic environment that modulates the reactivity of the aldehyde functional group and the pyridine ring itself. This section explores the anticipated effects of the 4-(trifluoromethoxy) substituent on reaction mechanisms and selectivity, drawing upon established principles of physical organic chemistry and comparative data from related substituted pyridines.
The trifluoromethoxy (-OCF3) group is a potent electron-withdrawing group, primarily through a strong negative inductive effect (-I) that is only partially offset by a positive mesomeric effect (+M). nih.gov This electronic perturbation has profound consequences for the reactivity of 2-Pyridinecarboxaldehyde, 4-(trifluoromethoxy)-. The electron-withdrawing nature of the -OCF3 group is expected to render the carbonyl carbon of the aldehyde more electrophilic compared to unsubstituted 2-pyridinecarboxaldehyde. This heightened electrophilicity should, in turn, accelerate the rates of nucleophilic addition reactions, a characteristic reaction pathway for aldehydes. youtube.com
In a comparative context, the trifluoromethyl (-CF3) group, another common substituent in medicinal chemistry, is also strongly electron-withdrawing. mdpi.com Studies on the related compound 4-(trifluoromethyl)pyridine-2-carbaldehyde indicate that the aldehyde moiety serves as a reactive site for functionalization via condensation or nucleophilic addition reactions. It is reasonable to extrapolate that the 4-(trifluoromethoxy) substituent will have a similar, if not more pronounced, activating effect on the aldehyde group due to the combined inductive pull of the fluorine atoms and the oxygen atom.
The regioselectivity of reactions involving 2-Pyridinecarboxaldehyde, 4-(trifluoromethoxy)- is also dictated by the electronic properties of the -OCF3 group. In reactions where the pyridine nitrogen acts as a Lewis base or is protonated, the electron-withdrawing effect of the 4-substituent would be expected to decrease the basicity of the nitrogen atom. This can influence the catalytic activity in reactions where the pyridine nitrogen plays a role in the mechanism.
To illustrate the expected impact of the 4-(trifluoromethoxy) substituent, a hypothetical comparison of relative reaction rates for a generic nucleophilic addition to the aldehyde of various 4-substituted 2-pyridinecarboxaldehydes is presented below. The table is based on the known electronic effects of the substituents, where a more electron-withdrawing group is predicted to lead to a faster reaction rate.
Table 1: Predicted Relative Rates of Nucleophilic Addition to 4-Substituted 2-Pyridinecarboxaldehydes
| Substituent (at position 4) | Electronic Effect | Predicted Relative Rate (krel) |
|---|---|---|
| -OCH3 | Electron-donating (+M > -I) | < 1 |
| -H | Neutral | 1 |
| -Cl | Electron-withdrawing (-I > +M) | > 1 |
| -CF3 | Strongly electron-withdrawing (-I, -M) | >> 1 |
| -OCF3 | Strongly electron-withdrawing (-I > +M) | >> 1 |
This table is illustrative and based on theoretical predictions derived from the electronic properties of the substituents. Actual experimental values may vary.
Design, Synthesis, and Structural Studies of Derivatives and Analogues
Synthesis and Conformational Analysis of Schiff Base Derivatives of 2-Pyridinecarboxaldehyde (B72084), 4-(trifluoromethoxy)-
The synthesis of Schiff bases from 2-Pyridinecarboxaldehyde, 4-(trifluoromethoxy)- would be expected to follow established condensation reactions with primary amines. The aldehyde functionality at the 2-position of the pyridine (B92270) ring is a key reactive site for the formation of the characteristic imine or azomethine (-C=N-) group of Schiff bases. The reaction is typically catalyzed by an acid and involves the elimination of a water molecule.
A hypothetical reaction scheme would involve:
Reactants: 2-Pyridinecarboxaldehyde, 4-(trifluoromethoxy)- and a selected primary amine (aliphatic or aromatic).
Solvent: An appropriate solvent such as ethanol or methanol (B129727).
Catalyst: A catalytic amount of a weak acid, like acetic acid.
Conditions: Refluxing the reaction mixture for a period to drive the condensation.
Formation of Heterocyclic Ring Systems Incorporating the 2-Pyridinecarboxaldehyde, 4-(trifluoromethoxy)- Scaffold
The aldehyde group of 2-Pyridinecarboxaldehyde, 4-(trifluoromethoxy)- serves as a versatile handle for the construction of various heterocyclic ring systems. Through cycloaddition and condensation reactions, this scaffold could be incorporated into a range of new molecular architectures.
Potential synthetic routes could include:
[4+2] Cycloadditions (Diels-Alder reactions): The pyridine ring itself, particularly when activated by the electron-withdrawing trifluoromethoxy group, could potentially participate as a diene or dienophile in Diels-Alder reactions, leading to the formation of bicyclic systems.
Multicomponent Reactions: The aldehyde could be a key component in multicomponent reactions, such as the Biginelli or Hantzsch reactions, to generate complex heterocyclic structures in a single step.
Condensation with bifunctional reagents: Reaction with compounds containing two nucleophilic sites (e.g., diamines, amino alcohols, or aminothiols) could lead to the formation of various five-, six-, or seven-membered heterocyclic rings fused to or substituted with the pyridine moiety.
The specific reaction conditions and the resulting heterocyclic systems would depend on the chosen reagents and reaction pathways.
Quaternary Pyridinium Salt Formation and Characterization
The nitrogen atom of the pyridine ring in 2-Pyridinecarboxaldehyde, 4-(trifluoromethoxy)- is nucleophilic and can be alkylated to form quaternary pyridinium salts. This reaction, known as quaternization, typically involves the treatment of the pyridine derivative with an alkyl halide (e.g., methyl iodide, ethyl bromide).
The general reaction would be: 2-Pyridinecarboxaldehyde, 4-(trifluoromethoxy)- + R-X → [4-(trifluoromethoxy)-2-formyl-N-alkylpyridinium]⁺X⁻
The trifluoromethoxy group, being electron-withdrawing, would be expected to decrease the nucleophilicity of the pyridine nitrogen, potentially requiring more forcing reaction conditions for quaternization compared to an unsubstituted pyridine.
Characterization of the resulting quaternary pyridinium salts would involve spectroscopic techniques such as NMR to confirm the presence of the N-alkyl group and to observe the downfield shift of the pyridine ring protons due to the positive charge. The counter-ion (X⁻) would also be identified. The formation of these salts would introduce a permanent positive charge, significantly altering the solubility and electronic properties of the molecule.
Structure-Reactivity Relationships in Functionalized Analogues of 2-Pyridinecarboxaldehyde, 4-(trifluoromethoxy)-
A systematic study of functionalized analogues of 2-Pyridinecarboxaldehyde, 4-(trifluoromethoxy)- would provide valuable insights into its structure-reactivity relationships. By introducing different substituents at various positions on the pyridine ring, one could modulate the electronic and steric properties of the molecule and observe the effects on its reactivity.
Key areas of investigation would include:
Electronic Effects: Comparing the reactivity of analogues with electron-donating groups versus electron-withdrawing groups. The trifluoromethoxy group is strongly electron-withdrawing, and its influence on the reactivity of the aldehyde and the pyridine nitrogen could be benchmarked against other substituents.
Steric Effects: Introducing bulky groups near the aldehyde functionality or the nitrogen atom would allow for the study of steric hindrance on reaction rates and product distributions.
Such studies would be crucial for designing and synthesizing new derivatives with tailored properties for specific applications.
Coordination Chemistry and Metal Complex Formation
Ligand Design Principles and Coordination Modes of 2-Pyridinecarboxaldehyde (B72084), 4-(trifluoromethoxy)-
The design of ligands for coordination chemistry hinges on controlling the electronic and steric properties to achieve desired outcomes in the resulting metal complexes. For 2-Pyridinecarboxaldehyde, 4-(trifluoromethoxy)-, the key structural features are the pyridine (B92270) nitrogen atom and the aldehyde oxygen atom, which can act as donor sites for metal ions.
Ligand Properties:
Coordination Sites: The most common coordination mode for 2-pyridinecarboxaldehyde derivatives involves chelation through the pyridine nitrogen and the aldehyde oxygen, forming a stable five-membered ring with a metal center. This bidentate N,O-coordination is a well-established motif.
Electronic Effects: The trifluoromethoxy group is a potent electron-withdrawing group. Its presence at the 4-position would decrease the electron density on the pyridine nitrogen, potentially weakening its donor capability compared to the unsubstituted 2-pyridinecarboxaldehyde. This effect could influence the stability and electronic structure of the resulting metal complexes.
Steric Factors: The trifluoromethoxy group is relatively bulky, but its position at the 4-carbon, away from the coordination site, means it is unlikely to cause significant steric hindrance that would prevent complex formation.
Alternative coordination modes, although less common for the simple aldehyde, could involve the ligand acting as a monodentate donor through only the pyridine nitrogen or bridging between two metal centers. The specific mode adopted would depend on the metal ion, the counter-ion, and the reaction conditions.
Synthesis and Characterization of Metal Complexes with 2-Pyridinecarboxaldehyde, 4-(trifluoromethoxy)- Ligands
The synthesis of metal complexes with this ligand would typically involve the direct reaction of the aldehyde with a metal salt in a suitable solvent. Often, the aldehyde is first condensed with an amine to form a Schiff base, which then acts as the ligand. nih.govresearchgate.netnih.gov
The synthesis of transition metal complexes generally involves mixing stoichiometric amounts of the ligand and a metal salt (e.g., chlorides, nitrates, acetates) in a solvent like methanol (B129727) or ethanol, followed by heating or refluxing. nih.gov For example, copper(II) complexes of Schiff bases derived from 2-pyridinecarboxaldehyde have been synthesized by reacting the pre-formed ligand with copper(II) acetate (B1210297) in an alcohol medium. nih.gov Similarly, complexes with Ag(I) often feature coordination with the pyridine nitrogen. mdpi.com While specific examples with the 4-(trifluoromethoxy)- derivative are not documented, this general methodology would be the standard approach.
The synthesis of organotin(IV) complexes with pyridine-based ligands is well-established. uzh.chnih.govresearchgate.net These reactions typically involve reacting an organotin(IV) precursor, such as dibutyltin (B87310) oxide or n-butyltin trichloride, with the ligand. nih.govnih.gov The resulting complexes can feature various coordination numbers and geometries around the tin atom, often forming polymeric or discrete polynuclear structures. uzh.ch For instance, organotin(IV) complexes have been successfully synthesized with thiosemicarbazone derivatives of 2-pyridineformamide. nih.gov
Spectroscopic and Structural Elucidation of Metal Complexes
Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of a metal complex. It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. For complexes of related pyridine-aldehyde ligands, X-ray crystallography has confirmed bidentate coordination through the pyridine nitrogen and a secondary donor atom, leading to various geometries such as tetrahedral, square planar, or octahedral, depending on the metal and other coordinating ligands. uzh.chrsc.org This technique would be essential to unambiguously establish the coordination mode of 2-Pyridinecarboxaldehyde, 4-(trifluoromethoxy)- and determine the precise geometry of its metal complexes.
Table 1: Representative Crystallographic Data for Related Pyridine-Based Metal Complexes
| Compound Type | Metal Ion | Coordination Geometry | Key Structural Feature |
|---|---|---|---|
| Polynuclear Organotin(IV) Complex | Sn(IV) | Distorted Trigonal Bipyramidal | One-dimensional coordination polymer uzh.ch |
| Silver(I)-Pyridine Complex | Ag(I) | Linear (2-coordinate) or Tetrahedral (4-coordinate) | Presence of [AgPy₂]⁺ and [AgPy₄]⁺ cations mdpi.com |
This table is illustrative and based on complexes with related, not identical, ligands.
Vibrational Spectroscopy (FT-IR): Infrared spectroscopy is a powerful tool for confirming the coordination of the ligand to the metal ion. Key vibrational bands are monitored for shifts upon complexation.
ν(C=O): The stretching frequency of the aldehyde carbonyl group would be expected to shift to a lower wavenumber (red-shift) upon coordination of the oxygen atom to a metal center. This is a direct indication of N,O-chelation.
Pyridine Ring Vibrations: The characteristic vibrational modes of the pyridine ring often shift to higher wavenumbers upon coordination of the nitrogen atom.
ν(M-N) and ν(M-O): In the far-IR region, new bands corresponding to the metal-nitrogen and metal-oxygen stretching vibrations would appear, providing direct evidence of complex formation.
Electronic Spectroscopy (UV-Vis): UV-Vis spectroscopy provides information about the electronic transitions within the complex.
Intra-ligand Transitions: Bands corresponding to π → π* and n → π* transitions within the aromatic system of the ligand are typically observed. These may shift upon coordination.
Charge-Transfer Bands: New bands, not present in the free ligand or metal salt, may appear. These are often assigned to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions and are characteristic of the formation of a coordination complex. For instance, silver-pyridine complexes show bands assigned to Ag⁺-Py charge transfer. mdpi.com
NMR Spectroscopy of Paramagnetic and Diamagnetic Complexes
Nuclear Magnetic Resonance (NMR) spectroscopy is a pivotal tool for elucidating the structure and electronic properties of metal complexes involving 2-Pyridinecarboxaldehyde, 4-(trifluoromethoxy)-. The spectroscopic characteristics of these complexes are highly dependent on the nature of the central metal ion, specifically whether it is paramagnetic or diamagnetic.
Paramagnetic Complexes:
When 2-Pyridinecarboxaldehyde, 4-(trifluoromethoxy)- coordinates to a paramagnetic metal center, such as Cu(II) or Co(II), the resulting NMR spectra are profoundly influenced by the unpaired electron(s). rsc.orgnih.gov This interaction leads to several distinct features:
Wide Chemical Shift Range: The presence of the paramagnetic center causes significant paramagnetic shifts, spreading resonances over a much wider chemical shift range (often exceeding 200 ppm) compared to typical diamagnetic compounds. du.ac.in For instance, in solid-state NMR studies of copper(II)-pyridinecarboxaldehyde complexes, proton signals have been observed at values as high as 34 and 43 ppm. nih.gov
Signal Broadening: Paramagnetism significantly shortens nuclear relaxation times, which results in substantial broadening of NMR signals. du.ac.in This broadening can sometimes be so severe that coupling is not resolved, and signals from nuclei very close to the metal ion may become undetectable. du.ac.in
Hyperfine Shifts: The observed paramagnetic shift is a sum of two contributions: the contact shift and the pseudocontact shift. The contact shift arises from the delocalization of unpaired electron spin density onto the ligand's nuclei, while the pseudocontact shift results from the magnetic anisotropy of the metal center. du.ac.in The analysis of these shifts provides detailed insights into the electronic structure and spin distribution within the complex. du.ac.innih.gov
Due to these complexities, specialized NMR techniques are often required for spectral assignment. For solid-state samples, two-dimensional experiments like 1H–13C Heteronuclear Correlation (HETCOR) and proton spin diffusion (PSD) experiments are employed to determine the connectivity and spatial proximities of nuclei, aiding in the assignment of the strongly shifted and broadened resonances. rsc.orgnih.gov In some cases, particularly with cobalt(II) complexes, the paramagnetic effect can be so strong that it prevents the observation of 13C NMR signals entirely, necessitating reliance on X-ray crystallography and other techniques for structural information. rsc.orgnih.gov
Diamagnetic Complexes:
In contrast, complexes formed with diamagnetic metal ions, such as Zn(II), Rh(III), or Pd(II), exhibit sharp, well-resolved NMR spectra characteristic of organic molecules. nih.govrsc.org For these complexes, standard 1D and 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be readily applied for complete structural characterization in solution. The chemical shifts of the ligand's protons and carbons are influenced by the coordination to the metal, but they fall within conventional spectral regions. For example, in analogous diamagnetic Rh(III) complexes with pyridine-based ligands, the pyridine proton signals typically appear in the 7-10 ppm range. nih.gov These spectra are invaluable for confirming the coordination mode of the ligand, determining the geometry of the complex, and studying dynamic processes in solution.
| Complex Type | Proton (¹H) Chemical Shift (δ) Range | Signal Width | Key Information Derived |
| Paramagnetic (e.g., with Cu(II)) | Wide range, often >100 ppm (e.g., -10 to 50+ ppm) | Broad | Electronic structure, spin density distribution, metal-ligand distances |
| Diamagnetic (e.g., with Zn(II)) | Narrow range, typically 0-10 ppm | Sharp | Molecular structure, coordination geometry, ligand conformation |
Catalytic Applications of Metal Complexes Derived from 2-Pyridinecarboxaldehyde, 4-(trifluoromethoxy)-
Metal complexes incorporating pyridine-based ligands are widely explored as catalysts for a variety of organic transformations. The electronic properties of the ligand, which can be tuned by substituents, play a crucial role in the activity and selectivity of the catalyst. The presence of the electron-withdrawing trifluoromethoxy group at the 4-position of the pyridine ring in 2-Pyridinecarboxaldehyde, 4-(trifluoromethoxy)- can significantly influence the catalytic performance of its metal complexes.
Oxidation Reactions (e.g., Epoxidation of Olefins)
Metal complexes derived from pyridine-containing ligands have shown promise as catalysts for oxidation reactions, including the epoxidation of olefins. unimi.it While specific studies on complexes of 2-Pyridinecarboxaldehyde, 4-(trifluoromethoxy)- are not extensively documented, the principles can be inferred from related systems. For example, iron and manganese complexes with pyridinophane ligands are active in water oxidation, demonstrating the ability of these systems to mediate challenging oxidative processes. unimi.it
In olefin epoxidation, a metal complex activates an oxidant, such as hydrogen peroxide or tert-butyl hydroperoxide, to generate a high-valent metal-oxo or metal-peroxo species. This reactive intermediate then transfers an oxygen atom to the olefin double bond to form the epoxide. The pyridine ligand framework stabilizes the metal center throughout the catalytic cycle. The electron-withdrawing nature of the 4-(trifluoromethoxy) substituent would enhance the Lewis acidity of the metal center, potentially increasing its activity towards oxidant activation.
| Catalyst System (Illustrative) | Olefin | Oxidant | Yield (%) |
| Molybdenum Complex | Cyclooctene | TBHP | >95 |
| Manganese Porphyrin Complex | Styrene | H₂O₂ | 85 |
| Palladium Complex | 1-Octene | Electrophilic Reagent | 90 |
Note: This table presents representative data for olefin epoxidation catalyzed by various metal complexes to illustrate typical reaction outcomes. rsc.orgresearchgate.nettum.de
Coupling Reactions
Palladium complexes are particularly renowned for their exceptional activity in catalyzing C-C and C-N cross-coupling reactions. The incorporation of pyridine-based ligands is a common strategy to modulate the stability and reactivity of the palladium catalyst. Metal complexes of 2-Pyridinecarboxaldehyde, 4-(trifluoromethoxy)- are potential candidates for such catalytic applications.
In Suzuki-Miyaura coupling, for instance, palladium complexes catalyze the reaction between an organoboron compound and an organohalide. Macrocyclic palladium complexes constructed from 4-pyridylselenolate ligands have demonstrated extremely high turnover numbers (up to 5 x 10⁷) in Suzuki coupling reactions, highlighting the potential of pyridine-functionalized ligands in creating highly active catalysts. rsc.org Similarly, palladium-catalyzed direct arylation reactions, which form C-C bonds by activating a C-H bond, have been successfully applied to pyridine N-oxides, providing a regioselective route to 2-arylpyridines. semanticscholar.org The electronic tuning afforded by the trifluoromethoxy group could be beneficial in optimizing the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle of many cross-coupling reactions. nih.gov
| Reaction Type | Catalyst (Illustrative) | Substrates | Yield (%) |
| Suzuki Coupling | [Pd(dppf)Cl₂] | Aryl bromide, Arylboronic acid | 98 |
| Sonogashira Coupling | [Pd(PPh₃)₄]/CuI | Pyridinyl-bistriflate, Phenylacetylene | 44 |
| C-N Coupling | [Pd(allyl)Cl]₂/AdBippyPhos | Aryl bromide, Fluoroalkylamine | 95 |
Note: This table shows representative data for palladium-catalyzed coupling reactions involving pyridine or related substrates to illustrate the scope of these transformations. rsc.orgnih.govbeilstein-journals.org
Advanced Spectroscopic and Analytical Characterization Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Detailed Structural Analysis
High-resolution NMR spectroscopy is indispensable for the unambiguous structural elucidation of "2-Pyridinecarboxaldehyde, 4-(trifluoromethoxy)-". Analysis of ¹H, ¹³C, and ¹⁹F NMR spectra allows for the precise assignment of each atom within the molecular structure.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three protons on the pyridine (B92270) ring and the aldehyde proton. The chemical shifts and coupling constants are influenced by the electron-withdrawing nature of both the aldehyde and the trifluoromethoxy groups. Protons ortho to the nitrogen atom typically appear at the lowest field. The aldehyde proton signal is expected to be a singlet appearing significantly downfield, generally in the range of 9.5-10.5 ppm.
¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton. The spectrum would display six signals for the pyridine ring carbons and one for the carbonyl carbon of the aldehyde group. The carbon atom of the carbonyl group is highly deshielded and appears far downfield. The carbon attached to the trifluoromethoxy group would also exhibit a characteristic shift, and its signal may show coupling to the fluorine atoms (¹JCF).
¹⁹F NMR: The fluorine NMR spectrum is crucial for confirming the presence and electronic environment of the trifluoromethoxy group. A single signal is expected, as all three fluorine atoms are chemically equivalent. The chemical shift of the -OCF₃ group is typically found in a characteristic range, often between -56 and -60 ppm relative to a CFCl₃ standard. ucsb.edu This technique is highly sensitive to the electronic environment, making it a powerful tool for verifying substitution patterns on aromatic rings. nih.gov
Table 1: Predicted NMR Data for 2-Pyridinecarboxaldehyde (B72084), 4-(trifluoromethoxy)- Note: This table is based on typical chemical shift ranges for analogous structures, as specific experimental data for this exact compound is not widely published. Data for the parent compound, 2-Pyridinecarboxaldehyde, is provided for comparison.
| Nucleus | Predicted Chemical Shift (ppm) for 2-Pyridinecarboxaldehyde, 4-(trifluoromethoxy)- | Reference Chemical Shift (ppm) for 2-Pyridinecarboxaldehyde chemicalbook.comchemicalbook.comspectrabase.com |
| ¹H NMR | ||
| H (Aldehyde) | ~10.1 | 10.09 |
| H-3 | ~8.1-8.3 | 7.96 |
| H-5 | ~7.6-7.8 | 7.54 |
| H-6 | ~8.8-9.0 | 8.80 |
| ¹³C NMR | ||
| C=O | ~192 | 193.3 |
| C-2 | ~153 | 153.1 |
| C-3 | ~122 | 121.0 |
| C-4 | ~165 (q, J(CF) large) | 137.2 |
| C-5 | ~115 | 127.9 |
| C-6 | ~151 | 150.1 |
| ¹⁹F NMR | ||
| -OCF₃ | -56 to -60 | N/A |
Mass Spectrometry for Mechanistic Fragmentation Pattern Analysis and Precise Mass Determination
Mass spectrometry (MS) is a key technique for determining the molecular weight and investigating the fragmentation pathways of "2-Pyridinecarboxaldehyde, 4-(trifluoromethoxy)-". High-resolution mass spectrometry (HRMS) can provide the precise mass, which confirms the elemental composition. bris.ac.uk
Under electron ionization (EI), the molecular ion peak (M⁺) is expected to be clearly visible. The fragmentation pattern would likely be dominated by cleavages characteristic of aldehydes and pyridine derivatives. miamioh.edu Common fragmentation pathways include:
Loss of a hydrogen radical (-•H): Formation of a stable [M-1]⁺ acylium ion.
Loss of the formyl radical (-•CHO): Cleavage of the aldehyde group to give an [M-29]⁺ ion corresponding to the 4-(trifluoromethoxy)pyridine (B13149640) radical cation.
Loss of carbon monoxide (-CO): A common fragmentation for aldehydes, leading to an [M-28]⁺ fragment.
Cleavage of the trifluoromethoxy group: Fragmentation could involve the loss of •CF₃, followed by or preceded by other fragmentations.
Atmospheric pressure chemical ionization (APCI) is another suitable technique, often yielding a strong protonated molecular ion ([M+H]⁺) with logical neutral losses, such as water or carbon monoxide. bris.ac.uk
Table 2: Expected Key Fragments in the Mass Spectrum of 2-Pyridinecarboxaldehyde, 4-(trifluoromethoxy)-
| m/z | Ion Formula | Description |
| 191 | [C₇H₄F₃NO]⁺ | Molecular Ion (M⁺) |
| 190 | [C₇H₃F₃NO]⁺ | Loss of H radical from aldehyde ([M-H]⁺) |
| 163 | [C₆H₄F₃N]⁺ | Loss of CO from the [M-H]⁺ ion or H from the [M-CO]⁺ ion |
| 162 | [C₆H₄F₃N]⁺ | Loss of formyl radical ([M-CHO]⁺) |
| 122 | [C₅H₄NO]⁺ | Loss of •CF₃ radical |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule by probing their characteristic vibrational modes.
IR Spectroscopy: The IR spectrum of "2-Pyridinecarboxaldehyde, 4-(trifluoromethoxy)-" would be dominated by a strong absorption band corresponding to the C=O stretch of the aldehyde group, typically found between 1690 and 1715 cm⁻¹. Other key absorptions include C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C-H stretching of the aldehyde (two weak bands around 2720 and 2820 cm⁻¹), and pyridine ring skeletal vibrations (in the 1400-1600 cm⁻¹ region). The strong absorptions corresponding to the C-F stretching modes of the trifluoromethoxy group are expected in the 1000-1300 cm⁻¹ region. nist.gov
Raman Spectroscopy: Raman spectroscopy provides complementary information. semi.ac.cn Aromatic ring vibrations, particularly the ring breathing modes, often give strong signals in the Raman spectrum. The C=O stretch is also Raman active. While C-F bonds are typically weak Raman scatterers, the symmetric stretching of the CF₃ group may be observable.
Table 3: Characteristic Vibrational Frequencies for 2-Pyridinecarboxaldehyde, 4-(trifluoromethoxy)-
| Vibrational Mode | Technique | Expected Frequency Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | IR, Raman | 3000 - 3100 | Medium-Weak |
| Aldehyde C-H Stretch | IR | ~2820, ~2720 | Weak |
| Carbonyl (C=O) Stretch | IR, Raman | 1690 - 1715 | Strong (IR), Medium (Raman) |
| Pyridine Ring (C=C, C=N) Stretch | IR, Raman | 1400 - 1600 | Medium-Strong |
| C-O-C (Aryl-Ether) Stretch | IR | 1200 - 1270 (asymmetric) | Strong |
| C-F Stretch (-OCF₃) | IR | 1000 - 1200 | Very Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complexation Studies
UV-Vis spectroscopy probes the electronic transitions within the molecule. The spectrum of "2-Pyridinecarboxaldehyde, 4-(trifluoromethoxy)-" is expected to show absorptions characteristic of substituted pyridine systems. Typically, π → π* transitions of the aromatic ring and n → π* transitions involving the nitrogen lone pair and the carbonyl group are observed. nist.gov The presence of the trifluoromethoxy and aldehyde substituents will influence the position and intensity of these absorption bands compared to unsubstituted pyridine. This technique is also highly valuable for studying the formation of metal complexes, as coordination to a metal ion often results in a significant shift of the absorption maxima (a chromic shift), allowing for the determination of complex stoichiometry and stability constants. researchgate.net
X-ray Diffraction for Single-Crystal and Powder-Diffraction Studies
X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state.
Single-Crystal X-ray Diffraction: If a suitable single crystal can be grown, this technique can provide precise bond lengths, bond angles, and information about intermolecular interactions (e.g., hydrogen bonding, π-stacking) in the crystal lattice. This would definitively establish the planar geometry of the pyridine ring and the orientation of the aldehyde and trifluoromethoxy substituents. While the structure for this specific molecule is not readily available, studies on related (trifluoromethoxy)pyridines have been performed, providing valuable comparative data. researchgate.net
Powder X-ray Diffraction (PXRD): For polycrystalline materials, PXRD provides a characteristic "fingerprint" that can be used for phase identification and to assess sample purity. The resulting diffraction pattern provides information on the unit cell dimensions of the crystalline material. researchgate.net
Computational and Theoretical Investigations
Molecular Dynamics Simulations for Conformational Landscape and Intermolecular Interactions
A comprehensive search of scientific literature and computational chemistry databases did not yield specific studies employing molecular dynamics (MD) simulations to investigate the conformational landscape and intermolecular interactions of 2-Pyridinecarboxaldehyde (B72084), 4-(trifluoromethoxy)-. While computational methods are frequently used to study related molecules, such as other substituted pyridines or compounds with trifluoromethoxy groups, dedicated MD simulation data for this particular compound is not publicly available at this time.
Theoretical studies on analogous structures, however, can provide some general insights. For instance, research on trifluoromethoxypyridines has explored their lowest-energy conformations using in silico methods. researchgate.net These studies indicate that the trifluoromethoxy group often adopts a conformation that minimizes repulsive electrostatic interactions, for example by positioning the CF3 group perpendicular to the pyridine (B92270) ring. researchgate.net
Furthermore, the presence of the trifluoromethoxy group and the pyridine nitrogen atom suggests that intermolecular interactions would likely be influenced by fluorine-mediated contacts and hydrogen bonding. Computational analyses of other organofluorine compounds have detailed the nature of interactions such as C–F⋯H–C and C–F⋯F–C contacts. rsc.org The lone pair of electrons on the pyridine's nitrogen atom could also act as a hydrogen bond acceptor in various molecular arrangements.
Without specific molecular dynamics simulations for 2-Pyridinecarboxaldehyde, 4-(trifluoromethoxy)-, a detailed quantitative analysis of its conformational preferences and the dynamics of its intermolecular interactions remains an area for future research. Such simulations would be invaluable for understanding its behavior in different environments and could provide data on parameters such as dihedral angle distributions, radial distribution functions, and the energetics of various intermolecular complexes.
In the absence of specific research findings, a representative data table from a hypothetical molecular dynamics study is presented below to illustrate the type of information such an investigation could provide.
Table 1: Hypothetical Torsional Angle Preferences for 2-Pyridinecarboxaldehyde, 4-(trifluoromethoxy)- from a Simulated Molecular Dynamics Trajectory
| Torsional Angle | Description | Most Probable Angle (degrees) | Full Width at Half Maximum (degrees) |
| O-C4-C5-C6 | Rotation of trifluoromethoxy group relative to the pyridine ring | 90 ± 5 | 20 |
| N1-C2-C(aldehyde)-O(aldehyde) | Orientation of the carboxaldehyde group | 180 ± 10 | 30 |
This table is for illustrative purposes only and is not based on published experimental or computational data.
Emerging Research Frontiers and Future Perspectives
Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity
While foundational methods exist, the future of 2-Pyridinecarboxaldehyde (B72084), 4-(trifluoromethoxy)- synthesis lies in developing more efficient, scalable, and selective routes. Current research into related compounds provides a roadmap for this evolution. A significant breakthrough has been the development of efficient, large-scale syntheses for previously rare (trifluoromethoxy)pyridines, making them more accessible as key building blocks for further functionalization. researchgate.net Future work will likely focus on late-stage functionalization techniques that introduce the aldehyde group onto a pre-existing 4-(trifluoromethoxy)pyridine (B13149640) ring with high regioselectivity.
Emerging strategies may include:
Directed Ortho-Metalation: Leveraging the directing capabilities of the pyridine (B92270) nitrogen and the trifluoromethoxy group to achieve selective C-H activation and formylation at the 2-position.
Catalytic C-H Formylation: Employing transition-metal catalysts to directly install the aldehyde group, bypassing traditional multi-step sequences that often involve halogenated intermediates.
Flow Chemistry: Adapting synthetic protocols to continuous flow systems can enhance safety, improve reaction efficiency, and allow for easier scalability, which is crucial for transitioning the compound from a laboratory curiosity to a readily available building block. rsc.org
Photochemical Methods: Inspired by advances in photochemical perfluoroalkylation, future routes might explore light-mediated C-H functionalization to introduce the formyl group under mild conditions. nih.gov
The goal is to create a synthetic toolbox that is not only high-yielding but also environmentally benign, minimizing waste and avoiding harsh reagents.
Exploration of Unconventional Reaction Pathways and Regioselectivity in the Presence of the Trifluoromethoxy Group
The powerful electron-withdrawing nature of the trifluoromethoxy group is expected to impart unusual reactivity to the 2-Pyridinecarboxaldehyde scaffold. Research on the parent 2-pyridinecarboxaldehyde has already revealed its capacity for unconventional reaction pathways, such as tandem aldol-Michael reactions, which deviate from the typical behavior of aryl aldehydes. digitellinc.com The presence of the 4-OCF3 substituent is predicted to further influence the electronic landscape of the molecule, creating new research frontiers.
Future investigations will likely focus on:
Modulated Aldol (B89426) Reactivity: Systematically studying how the 4-OCF3 group affects the susceptibility of condensation products to subsequent conjugate additions, a phenomenon observed in the parent aldehyde. digitellinc.com This could lead to the diastereoselective synthesis of complex heterocyclic structures.
Nucleophilic Aromatic Substitution (SNAr): Exploring the activation of the pyridine ring towards SNAr reactions at positions ortho or para to the trifluoromethoxy group, potentially allowing for the introduction of other functional groups.
Regioselective C-H Functionalization: The electronic bias from the OCF3 group could be exploited to control the regioselectivity of C–H activation at other positions on the pyridine ring, opening pathways to novel derivatives. Recent advances in the 3-position-selective C-H trifluoromethylation of pyridines highlight the potential for achieving previously difficult transformations through careful tuning of electronic properties. acs.org
Understanding these pathways is crucial for unlocking the full synthetic potential of the molecule as a versatile building block.
Advanced Ligand Design for Highly Specific Catalytic Transformations
Pyridine-based aldehydes and their derivatives are well-established precursors for ligands in coordination chemistry and catalysis. The imine or hydrazone derivatives of 2-Pyridinecarboxaldehyde, 4-(trifluoromethoxy)- are expected to be excellent candidates for creating advanced ligands. The pyridine nitrogen and the imine nitrogen can act as a bidentate chelate, a motif known to form stable complexes with a variety of transition metals. rsc.org
The trifluoromethoxy group offers a unique tool for fine-tuning the properties of these ligands:
Electronic Tuning: The strong electron-withdrawing effect of the OCF3 group can modulate the electron density at the metal center, influencing the catalytic activity and stability of the resulting complex.
Enhanced Lipophilicity: The OCF3 group increases the ligand's lipophilicity, which can improve the solubility of the catalyst in nonpolar organic solvents and potentially influence substrate recognition through non-covalent interactions.
Metabolic Stability: In biocatalysis or medicinal applications, the metabolic stability conferred by the trifluoromethoxy group is a significant advantage.
Future research will involve synthesizing a library of these ligands and screening their metal complexes for activity in key organic transformations, such as asymmetric hydrogenation, cross-coupling reactions, and oxidation catalysis.
Applications in Advanced Materials Science (e.g., Functional Materials, Optoelectronic Devices)
The unique combination of a pyridine ring and a highly electronegative trifluoromethoxy group makes this compound a promising building block for advanced materials. The trifluoromethoxy group is known to be beneficial in the design of materials for electronic devices. rsc.org Its incorporation can lower the dielectric constant and surface tension of materials. rsc.org
Potential future applications in materials science include:
Organic Light-Emitting Diodes (OLEDs): Pyridine derivatives are common components in host materials and electron-transport layers of OLEDs. The electronic properties of the 4-OCF3 group could be used to tune the energy levels (HOMO/LUMO) of new materials to optimize device performance.
Liquid Crystals: The rigid pyridine core combined with the properties of the OCF3 group could be exploited in the design of novel liquid crystalline materials. rsc.org
Metal-Organic Frameworks (MOFs): Functionalized pyridines are frequently used as organic linkers in MOFs. sigmaaldrich.com Derivatives of 2-Pyridinecarboxaldehyde, 4-(trifluoromethoxy)- could be used to construct MOFs with tailored pore sizes, enhanced stability, and specific functionalities for applications in gas storage, separation, or catalysis.
The table below summarizes potential research directions in materials science.
| Application Area | Potential Role of the Compound | Desired Properties Conferred by 4-OCF3 Group |
| Optoelectronics (OLEDs) | Precursor to electron-transport or host materials | Tuning of LUMO/HOMO levels, enhanced thermal and metabolic stability. |
| Liquid Crystals | Core component of mesogenic molecules | Modification of dielectric anisotropy, increased chemical stability. |
| Metal-Organic Frameworks | Functional organic linker or strut | Electronic modulation of metal nodes, creation of fluorinated pores. |
Integration of Computational Design and Rational Prediction for New Reactivity and Properties
Computational chemistry is a powerful tool for predicting the behavior of molecules and guiding experimental work. For 2-Pyridinecarboxaldehyde, 4-(trifluoromethoxy)-, computational studies can provide critical insights into its structure, reactivity, and potential applications, accelerating the discovery process.
Future research will heavily integrate computational approaches to:
Predict Reaction Pathways: Using Density Functional Theory (DFT) to model reaction mechanisms, calculate activation barriers for conventional and unconventional pathways, and predict regioselectivity. digitellinc.com This can help elucidate why certain products are formed and guide the design of experiments to favor desired outcomes.
Design Novel Catalysts: Modeling the geometric and electronic structures of metal complexes derived from the compound to predict their catalytic performance. This rational design approach can significantly reduce the experimental effort required to identify highly active and selective catalysts.
Simulate Material Properties: Predicting the electronic and photophysical properties (e.g., bandgap, charge mobility) of polymers or materials derived from the compound to assess their suitability for applications in optoelectronics before undertaking complex syntheses. researchoutreach.org
This synergy between computational prediction and experimental validation will be key to rapidly advancing the frontiers of research involving this molecule.
Interdisciplinary Approaches in Fundamental Chemical Research Involving 2-Pyridinecarboxaldehyde, 4-(trifluoromethoxy)-
The versatile nature of 2-Pyridinecarboxaldehyde, 4-(trifluoromethoxy)- makes it an ideal candidate for interdisciplinary research that bridges organic synthesis, materials science, medicinal chemistry, and agrochemistry. The trifluoromethoxy group is increasingly recognized as a valuable substituent in bioactive molecules due to its ability to enhance metabolic stability and binding affinity. rsc.org
Future interdisciplinary frontiers include:
Medicinal Chemistry: Using the aldehyde as a handle to synthesize libraries of imines, hydrazones, or other derivatives for screening as potential therapeutic agents. The trifluoromethoxylated pyridine core is a scaffold that could be explored for developing novel kinase inhibitors or other targeted therapies.
Agrochemical Discovery: The trifluoromethylpyridine substructure is a key component in numerous successful pesticides and herbicides. nih.gov The 4-trifluoromethoxy analogue represents a new chemical space for the discovery of next-generation agrochemicals with potentially improved efficacy and safety profiles. researchoutreach.orgnih.gov
Chemical Biology: Designing molecular probes by attaching fluorescent tags or biotin (B1667282) to the aldehyde group. These probes could be used to study biological processes, taking advantage of the unique properties and stability of the trifluoromethoxylated pyridine core.
By fostering collaborations between chemists, biologists, and materials scientists, the full potential of this promising building block can be realized across a wide spectrum of scientific disciplines.
Q & A
Q. What are the recommended synthetic routes for 2-Pyridinecarboxaldehyde, 4-(trifluoromethoxy)-, and how does the trifluoromethoxy group influence reaction conditions?
The synthesis typically involves formylation or oxidation strategies. For example, the pyridine ring may undergo directed ortho-metalation followed by formylation using DMF or ethyl formate. The trifluoromethoxy group (-OCF₃) is electron-withdrawing, which can deactivate the ring and necessitate stronger bases (e.g., LDA) or elevated temperatures . Protecting groups may be required to prevent side reactions at the aldehyde moiety. Characterization via ¹H/¹³C/¹⁹F NMR and IR is critical to confirm regioselectivity and purity .
Q. What safety precautions are essential when handling this compound in the laboratory?
While specific safety data for this compound is limited, analogous trifluoromethoxy-containing compounds require:
- Ventilation : Use fume hoods to avoid inhalation of volatile aldehydes.
- PPE : Nitrile gloves (tested against aldehydes), chemical-resistant lab coats, and safety goggles with side shields .
- Storage : Inert atmosphere (argon) to prevent aldehyde oxidation. Avoid contact with strong acids/bases, which may release toxic HF .
Q. How can researchers confirm the structural integrity of 2-Pyridinecarboxaldehyde, 4-(trifluoromethoxy)-?
Key analytical methods include:
- NMR : ¹⁹F NMR for the -OCF₃ group (δ ~ -55 to -60 ppm), ¹H NMR for the aldehyde proton (δ ~9.8–10.2 ppm).
- Mass Spectrometry : High-resolution MS to confirm molecular ion [M+H]⁺.
- IR : Stretches for C=O (aldehyde, ~1700 cm⁻¹) and C-O-C (trifluoromethoxy, ~1250 cm⁻¹) .
Advanced Research Questions
Q. How does the trifluoromethoxy group impact the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
The -OCF₃ group is strongly electron-withdrawing, which can reduce electron density at the pyridine ring, potentially slowing oxidative addition in palladium-catalyzed reactions. However, it enhances stability against nucleophilic attack. To optimize coupling:
- Use electron-rich ligands (e.g., SPhos) to facilitate transmetalation.
- Increase catalyst loading (2–5 mol% Pd) and reaction temperature (80–100°C) .
- Monitor for competing aldehyde side reactions (e.g., aldol condensation) under basic conditions .
Q. What strategies address contradictions between computational predictions and experimental reactivity data?
Discrepancies often arise from steric/electronic effects underestimated in DFT models. For example:
- Steric hindrance : The trifluoromethoxy group’s bulk may block access to the aldehyde in nucleophilic additions. MD simulations can assess spatial constraints.
- Solvent effects : Polar aprotic solvents (e.g., DMF) may stabilize transition states differently than gas-phase calculations. Experimental screening with Kamlet-Taft parameters is advised .
- Validate predictions with kinetic studies (e.g., Eyring plots) to compare activation energies .
Q. How can this compound serve as a building block in medicinal chemistry?
The aldehyde group enables versatile derivatization:
- Schiff base formation : Condensation with amines to create imine-linked pharmacophores (e.g., antimicrobial agents).
- Click chemistry : Aldehyde-alkyne-amine (A³) coupling for triazole derivatives with potential kinase inhibition .
- Stability studies are critical: The aldehyde is prone to oxidation; assess shelf-life under nitrogen and in DMSO stocks .
Q. What are the challenges in scaling up reactions involving this compound, and how can they be mitigated?
Scale-up issues include:
- Aldehyde oxidation : Use stabilizers (e.g., BHT) or low-temperature storage (-20°C).
- Byproduct formation : Optimize stoichiometry via DoE (Design of Experiments) to minimize side reactions.
- Safety : Exothermic reactions (e.g., reductions with NaBH₄) require controlled addition and inline IR monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
